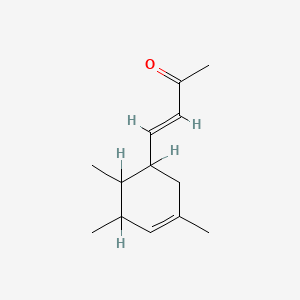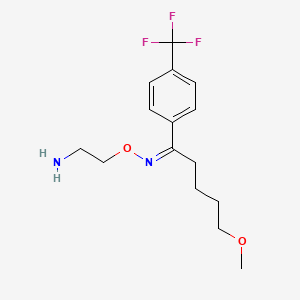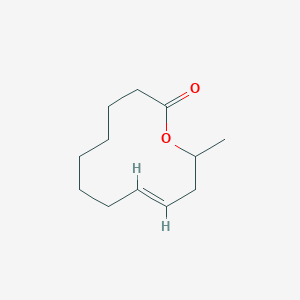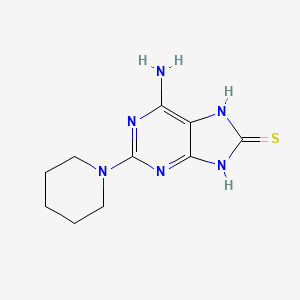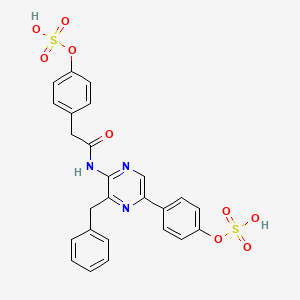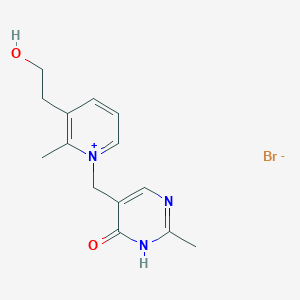
(S)-2-methylmalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-citramalate(2-) is a citramalate(2-) that is the conjugate acid of L-citramalic acid. It is a conjugate acid of a L-citramalic acid.
Scientific Research Applications
1. Biosynthetic Applications
(S)-2-methylmalate is utilized in the biosynthesis of hydrolyzable and biocompatible polyesters, which have potential applications in temporary therapeutic uses. One study described the transformation of various stereoisomers of 3-methylmalic acid into an optically active and stereoregular stereocopolymer, which was evaluated for its harmlessness towards the human HepG2 cell line, indicating potential biocompatibility for medical applications (Bear et al., 1999).
2. Metabolic Pathways in Soil Bacteria
Studies have shown that soil bacteria can metabolize (S)-2-methylmalate. For instance, a Bacillus species was found to use threo-beta-methylmalate as a carbon source, demonstrating the substance's role in microbial metabolic pathways. These findings suggest its potential significance in environmental and agricultural research (Suzuki et al., 1976).
3. Neurodegenerative Disease Research
In the context of neurodegenerative diseases, (S)-2-methylmalate has been studied for its role in disorders like methylmalonic aciduria. Research involving 3D organotypic brain cell cultures highlighted that 2-methylcitrate, a derivative of (S)-2-methylmalate, induces cerebral ammonium accumulation and apoptosis, suggesting its involvement in the neuropathogenesis of such conditions (Jafari et al., 2013).
properties
Product Name |
(S)-2-methylmalate |
|---|---|
Molecular Formula |
C5H6O5-2 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2/t5-/m0/s1 |
InChI Key |
XFTRTWQBIOMVPK-YFKPBYRVSA-L |
Isomeric SMILES |
C[C@](CC(=O)[O-])(C(=O)[O-])O |
SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
synonyms |
alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



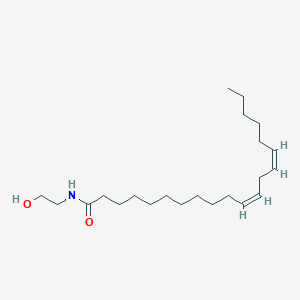
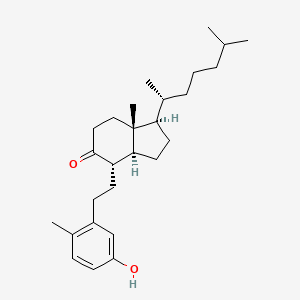
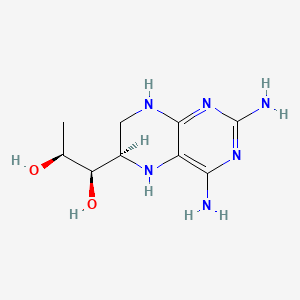

![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide](/img/structure/B1238737.png)

